molecular formula C26H24BrOP B1586623 (2-Phenoxyethyl)triphenylphosphonium bromide CAS No. 22409-83-2

(2-Phenoxyethyl)triphenylphosphonium bromide

Cat. No. B1586623
CAS RN: 22409-83-2
M. Wt: 463.3 g/mol
InChI Key: QFIVZQJPMLZRIS-UHFFFAOYSA-M
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Description

“(2-Phenoxyethyl)triphenylphosphonium bromide” is a chemical compound with the molecular formula C26H24OP.Br and a molecular weight of 383.4414 . It is also known by the IUPAC name 2-phenoxyethyl (triphenyl)phosphanium bromide .


Molecular Structure Analysis

The molecular structure of “(2-Phenoxyethyl)triphenylphosphonium bromide” consists of a phenoxyethyl group attached to a triphenylphosphonium group, with a bromide ion associated with it .


Physical And Chemical Properties Analysis

“(2-Phenoxyethyl)triphenylphosphonium bromide” is a chemical compound with a molecular weight of 383.4414 . The density and other physical and chemical properties of this compound are not directly available in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Brominating Agents : A study by Salmasi et al. (2016) presented the synthesis of 1,2-ethanediylbis(triphenylphosphonium) ditribromide, a related compound, as a new brominating agent. This compound showed advantages in terms of short reaction times, simple workup, and high yields when used for brominating anilines and phenols (Salmasi et al., 2016).

  • Reactions with Binucleophiles : Khachikyan et al. (2017) explored the reactions of (E)-[(2-aroyl)ethenyl]triphenylphosphonium bromides with binucleophiles like hydroxylamine hydrochloride and hydrazine hydrochloride. They found the formation of various organic compounds including oximes, phosphonium salts, and quinoxalines (Khachikyan et al., 2017).

  • Mechanochemical Synthesis : Balema et al. (2002) reported the solvent-free mechanochemical synthesis of phosphonium salts, emphasizing the feasibility of high-energy ball milling as a technique for efficient and environmentally friendly synthesis (Balema et al., 2002).

Applications in Biological and Materials Science

  • Mitochondrial Research : Cochemé et al. (2012) described the use of a mass spectrometry probe, MitoB ((3-hydroxybenzyl)triphenylphosphonium bromide), for measuring hydrogen peroxide in the mitochondria of living Drosophila. This approach provides insights into mitochondrial oxidative damage and redox signaling (Cochemé et al., 2012).

  • Spectroscopy and pH Monitoring : Culcasi et al. (2013) synthesized a series of mitochondria-targeted α-aminophosphonates with an alkyl chain-connected triphenylphosphonium bromide tail. These compounds were evaluated for their pH-sensitive properties using (31)P NMR spectroscopy, providing a tool for real-time monitoring of mitochondrial and cytosolic pH gradients (Culcasi et al., 2013).

  • Development of Polyelectrolytes : Hladysh et al. (2016) reported the synthesis and photophysical properties of polythiophene-based polyelectrolytes bearing phosphonium side groups. These materials exhibited solvatochromism and potential for applications in fluorescence quenching studies (Hladysh et al., 2016).

properties

IUPAC Name

2-phenoxyethyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24OP.BrH/c1-5-13-23(14-6-1)27-21-22-28(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H,21-22H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIVZQJPMLZRIS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24BrOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00945063
Record name (2-Phenoxyethyl)(triphenyl)phosphanium bromide
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Molecular Weight

463.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Phenoxyethyl)triphenylphosphonium bromide

CAS RN

22409-83-2
Record name Phosphonium, (2-phenoxyethyl)triphenyl-, bromide (1:1)
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Record name (2-Phenoxyethyl)triphenylphosphonium bromide
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Record name 22409-83-2
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Record name (2-Phenoxyethyl)(triphenyl)phosphanium bromide
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Record name (2-phenoxyethyl)triphenylphosphonium bromide
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Synthesis routes and methods

Procedure details

A mixture of 2-bromoethyl phenyl ether (20.0 g), triphenylphosphine (26.2 g) and phenol (200 g) was heated at 90° C. with stirring for 48 hours. The mixture was cooled to approximately 40° C. and added to ether (1500 ml). The ether was decanted off and the residual oil was triturated with ether until a solid was obtained. The solid was collected by filtration to give (2-phenoxyethyl)triphenylphosphonium bromide.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MZ Ovakimyan, SK Barsegyan, AA Karapetyan… - Russian chemical …, 2002 - Springer
The reactions of phenylhydrazine and hydroxylamine with (β-X-ethyl)triphenylphosphonium salts (X = Ph, Ph 3 P + Br – ) (1, 2) afforded the corresponding β-N-ethyl-substituted …
Number of citations: 5 link.springer.com
T Aida, M Ishikawa, S Inoue - Macromolecules, 1986 - ACS Publications
The first example of the formation of aliphatic polycarbonate with a narrow molecular weight distribution was demonstrated in the alternating copolymerization of carbon dioxide and …
Number of citations: 300 pubs.acs.org
D Virieux, JN Volle, JL Pirat - thieme-connect.com
Previously published reviews on alkylphosphonium salts, and more generally on phosphonium salts, can be found in Houben–Weyl, Vol. E 1, pp 495–516 as well in general reviews …
Number of citations: 0 www.thieme-connect.com
SO Alapafuja, SP Nikas, TC Ho, F Tong, O Benchama… - Molecules, 2019 - mdpi.com
In earlier work, we reported a novel class of CB2 selective ligands namely cannabilactones. These compounds carry a dimethylheptyl substituent at C3, which is typical for synthetic …
Number of citations: 5 www.mdpi.com
GR Dake - 1998 - search.proquest.com
… vinyltriphenylphosphonium bromide (2.1), or Schweizer's reagent, which was synthesized by the thermal elimination of phenoxide from 2-phenoxyethyltriphenylphosphonium bromide (…
Number of citations: 2 search.proquest.com

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